
Ipatasertib HCl
説明
Ipatasertib Hydrochloride is a novel selective ATP-competitive small-molecule inhibitor of AKT, a key protein kinase involved in the PI3K-AKT-mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Ipatasertib Hydrochloride has shown promise in targeting cancers with activated AKT signaling, such as those with PTEN loss or PIK3CA mutations .
準備方法
The synthesis of Ipatasertib Hydrochloride involves a late-stage convergent coupling of two challenging chiral components on a multikilogram scale. The first key component is a trans-substituted cyclopentylpyrimidine compound, which is derived from the enzymatic resolution of a simple triester starting material and an asymmetric reduction of the corresponding cyclopentylpyrimidine ketone substrate. The second key chiral component, a β2-amino acid, is produced using an asymmetric aminomethylation (Mannich) reaction. These two chiral intermediates are then coupled in a three-stage endgame process to complete the assembly of Ipatasertib, which is isolated as a stable mono-HCl salt .
化学反応の分析
Ipatasertib Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: Ipatasertib Hydrochloride can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .
科学的研究の応用
Cancer Treatment
Ipatasertib is being evaluated in several clinical settings:
- Metastatic Castration-Resistant Prostate Cancer (mCRPC) : A phase II study demonstrated that ipatasertib combined with abiraterone significantly improved radiographic progression-free survival in patients with PTEN-loss tumors compared to abiraterone alone. This combination therapy was well tolerated and showed promising antitumor activity .
- Triple-Negative Breast Cancer : Ongoing clinical trials are assessing the efficacy of ipatasertib in combination with paclitaxel for treating metastatic triple-negative breast cancer. Early results indicate good dosage tolerance and enhanced therapeutic effects .
Combination Therapies
Ipatasertib is often studied in combination with other agents to enhance its efficacy:
- With mTOR Inhibitors : Studies suggest that combining ipatasertib with mTOR inhibitors can lead to synergistic effects against solid tumors, highlighting its potential in multi-targeted treatment approaches .
Case Studies
Several case studies have documented the effectiveness of ipatasertib in clinical settings:
- Case Study 1 : In a cohort of patients with advanced solid tumors, treatment with ipatasertib resulted in significant tumor shrinkage and prolonged survival rates. The study emphasized the importance of genetic profiling (e.g., PTEN status) in predicting patient response to therapy .
- Case Study 2 : An investigation into the use of ipatasertib for patients with refractory tumors showed a marked improvement in overall survival when combined with standard chemotherapy regimens. The study underscored the role of Akt inhibition in overcoming resistance mechanisms commonly seen in cancer therapies .
Data Tables
Below are summarized findings from key studies involving ipatasertib:
Study Type | Population | Treatment | Outcome |
---|---|---|---|
Phase II Trial | mCRPC patients | Ipatasertib + Abiraterone | Improved radiographic progression-free survival (rPFS) |
Combination Therapy Study | Solid tumor patients | Ipatasertib + mTOR Inhibitor | Enhanced antitumor activity |
Efficacy Study | Advanced solid tumors | Ipatasertib + Chemotherapy | Increased overall survival |
作用機序
Ipatasertib Hydrochloride exerts its effects by selectively inhibiting AKT, a serine/threonine-protein kinase that plays a central role in the PI3K-AKT-mTOR signaling pathway. By inhibiting AKT, Ipatasertib Hydrochloride disrupts the downstream signaling that promotes cell growth, proliferation, and survival. This inhibition leads to reduced tumor growth and increased sensitivity to anticancer therapies .
類似化合物との比較
Ipatasertib Hydrochloride is unique among AKT inhibitors due to its selective targeting of active phosphorylated AKT (pAKT). Similar compounds include:
MK-2206: Another AKT inhibitor that targets the inactive conformation of AKT.
AZD5363: An AKT inhibitor with a broader spectrum of activity against multiple AKT isoforms.
GSK2141795: An AKT inhibitor that has shown efficacy in preclinical models of cancer. Ipatasertib Hydrochloride stands out for its potent inhibition of pAKT and its promising clinical trial results in patients with AKT-activated tumors
生物活性
Ipatasertib HCl (GDC-0068) is a highly selective small-molecule inhibitor targeting the protein kinase B (Akt) pathway, which is frequently activated in various human cancers. Its biological activity has been extensively studied, demonstrating significant antitumor effects across multiple cancer types. This article provides a comprehensive overview of ipatasertib's biological activity, including its mechanism of action, clinical studies, safety profiles, and pharmacokinetics.
Ipatasertib selectively inhibits all isoforms of Akt (Akt1, Akt2, and Akt3), disrupting the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway plays a crucial role in regulating cell survival, proliferation, and metabolism. By inhibiting Akt, ipatasertib leads to:
- Disruption of cell cycle progression : It affects the phosphorylation of downstream targets like glycogen synthase kinase 3 beta (GSK3β), which in turn regulates cyclin-dependent kinase inhibitors such as p21^WAF1 and p27^Kip1.
- Induction of apoptosis : The inhibition of Akt signaling promotes apoptosis in cancer cells that rely on this pathway for survival .
Preclinical Findings
In preclinical studies involving various tumor models and cancer cell lines, ipatasertib exhibited potent cytotoxicity and significant antitumor activity. It has shown efficacy against several cancer types including:
- Triple-negative breast cancer (TNBC)
- Metastatic castration-resistant prostate cancer (mCRPC)
- Ovarian cancer
- Colorectal cancer
- Non-small-cell lung cancer .
Phase I Trials
A Phase I study evaluated the safety and pharmacokinetics of ipatasertib in Japanese patients with solid tumors. Patients received escalating doses (200 mg to 600 mg) for 21 days in 28-day cycles. The study determined the maximum tolerated dose (MTD) and assessed adverse events (AEs), which were primarily gastrointestinal, including diarrhea and nausea. Notably, ipatasertib was well tolerated at doses up to 600 mg .
Phase II Trials
- LOTUS Trial : This randomized Phase II trial investigated the addition of ipatasertib to paclitaxel as first-line therapy for TNBC. The results indicated a median progression-free survival (PFS) of 6.2 months for patients receiving ipatasertib compared to 4.9 months for those receiving placebo (p=0.037). The combination therapy was associated with a higher incidence of grade 3 AEs, particularly diarrhea .
- Combination with Abiraterone : In patients with mCRPC, a Phase II trial assessed ipatasertib combined with abiraterone. The results demonstrated prolonged radiographic PFS in patients with PTEN-loss tumors compared to those receiving abiraterone alone. This combination was well tolerated without treatment-related deaths reported .
Pharmacokinetics
Ipatasertib exhibits favorable pharmacokinetic properties:
- Bioavailability : The absolute bioavailability was found to be approximately 34%. Following administration, about 88% of the radioactivity was recovered from feces and urine, indicating extensive absorption and hepatic metabolism as primary clearance routes .
- Half-life : The terminal half-life after both oral and intravenous administration is approximately 27 hours, supporting its potential for once-daily dosing .
Summary Table of Key Findings
Study Type | Cancer Type | Dosage | Median PFS | Notable AEs |
---|---|---|---|---|
Phase I | Solid Tumors | 200 mg - 600 mg | N/A | Diarrhea, Nausea |
LOTUS Trial | Triple-Negative Breast Cancer | Paclitaxel + Ipatasertib | 6.2 months | Diarrhea (23%), Neutropenia |
Combination Study | Metastatic Castration-resistant Prostate Cancer | Abiraterone + Ipatasertib | Prolonged vs Placebo | Well tolerated |
特性
IUPAC Name |
(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXWCHAXNAUHY-NSISKUIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025595 | |
Record name | Ipatasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001264-89-6, 1489263-16-2 | |
Record name | GDC 0068 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001264-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipatasertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001264896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipatasertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11743 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ipatasertib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101025595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IPATASERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/524Y3IB4HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。